1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13N5O2S |
|---|---|
Molecular Weight |
255.30 g/mol |
IUPAC Name |
2-(1,3-dimethylpyrazol-4-yl)sulfonyl-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H13N5O2S/c1-6-4-9(10)14(11-6)17(15,16)8-5-13(3)12-7(8)2/h4-5H,10H2,1-3H3 |
InChI Key |
WSQZFAURSZZYSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)N)S(=O)(=O)C2=CN(N=C2C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-Methyl-1H-pyrazol-5-amine
3-Methyl-1H-pyrazol-5-amine serves as a key intermediate. Two primary routes are documented:
-
Route A (Microwave-assisted cyclization) :
Aryl hydrazines (e.g., methylhydrazine) react with α-cyanoketones (e.g., 3-aminocrotononitrile) in 1 M HCl under microwave irradiation (150°C, 10–15 min). Isolated yields range from 70–90% after basification and filtration. -
Route B (Conventional reflux) :
Hydrazine hydrate and ethyl acetoacetate reflux in methanol (4–17 h), yielding 3-methyl-1H-pyrazol-5-amine after recrystallization. Yields are lower (30–60%) compared to microwave methods.
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl Chloride
The sulfonylating agent is prepared via chlorosulfonation:
-
Chlorosulfonic acid treatment :
1,3-Dimethyl-1H-pyrazole (25 g) in chloroform reacts with chlorosulfonic acid (166.7 g) at 0°C, followed by thionyl chloride (40.8 g) at 60°C. The sulfonyl chloride is isolated after dichloromethane extraction and solvent evaporation.
Sulfonamide Coupling
Standard Coupling Protocol
The target compound is synthesized by reacting 3-methyl-1H-pyrazol-5-amine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride under optimized conditions:
Table 1. Representative Yields from Sulfonamide Coupling
Alternative Pathways
One-Pot Tandem Reactions
Microwave-assisted tandem cyclization-sulfonylation reduces step count:
Solid-Phase Synthesis
Polymer-bound sulfonyl chlorides enable scalable production:
-
Resin : Wang resin functionalized with 1,3-dimethylpyrazole-4-sulfonyl groups.
-
Coupling : 3-Methyl-1H-pyrazol-5-amine (1.2 equiv) in DMF with HATU/DIPEA (2 h, RT). Cleavage with TFA/H₂O yields the product (82–88% purity).
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, 0.1% TFA/ACN gradient) shows ≥95% purity for optimized protocols.
Challenges and Optimizations
Steric Hindrance Mitigation
Bulky substituents on both pyrazoles necessitate excess base (DIPEA ≥3.0 equiv) to drive sulfonamide formation.
Chemical Reactions Analysis
Types of Reactions
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine. Research indicates that compounds with similar structures exhibit significant activity against various bacterial and fungal strains.
Case Study: Antifungal Activity
A series of synthesized pyrazole derivatives were evaluated for their antifungal activity against several phytopathogenic fungi. The results showed that certain derivatives exhibited moderate to excellent antifungal activity.
| Compound Name | Fungal Strain | Inhibition Percentage |
|---|---|---|
| Pyrazole A | Cytospora sp. | 85% |
| Pyrazole B | Fusarium solani | 78% |
Antioxidant Properties
The antioxidant capacity of pyrazole derivatives is another area of interest. Compounds similar to this compound have demonstrated the ability to scavenge free radicals effectively.
Case Study: DPPH Assay
In a study assessing the antioxidant potential using the DPPH assay, several compounds were found to exhibit significant scavenging activity.
| Compound Name | DPPH Scavenging Activity (%) |
|---|---|
| Compound C | 92% |
| Compound D | 75% |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Some pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Cancer Research
Emerging research indicates that pyrazole derivatives may have anticancer properties. The structural characteristics of these compounds allow for interactions with various biological targets implicated in cancer progression.
Case Study: Anticancer Activity
A study on novel pyridine-sulfonamide derivatives revealed promising anticancer activities against several cancer cell lines, outperforming traditional chemotherapeutics in some cases.
Agricultural Applications
The compound's potential extends into agriculture, where it may be used as a fungicide or herbicide. Its effectiveness against specific plant pathogens makes it a candidate for further development in crop protection strategies.
Mechanism of Action
The mechanism of action of 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The pyrazole rings provide structural stability and facilitate binding to specific molecular targets.
Comparison with Similar Compounds
Key Observations:
Sulfonyl vs. Alkyl/Aryl Linkers: The target compound’s sulfonyl group distinguishes it from analogs with alkyl or aryl substitutions (e.g., compounds in ).
Fluorine and Trifluoromethyl Effects : Compounds with fluorine (e.g., ) or CF₃ groups (e.g., ) exhibit enhanced metabolic stability and electronegativity, traits absent in the target compound but critical for optimizing pharmacokinetics.
Biological Activity
1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.31 g/mol. The compound features a sulfonamide group which is often associated with enhanced biological activity.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial effects. In vitro evaluations showed that compounds similar to this compound displayed significant inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 10 | 0.25 | Escherichia coli |
| 13 | 0.30 | Pseudomonas aeruginosa |
The most active derivative in the study was compound 7b, which exhibited a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against Staphylococcus aureus .
Anti-inflammatory Activity
In addition to antimicrobial properties, pyrazole derivatives have shown potential anti-inflammatory effects. A study investigating the inhibition of pro-inflammatory cytokines indicated that certain pyrazole compounds could downregulate TNF-alpha and IL-6 production in macrophages.
Case Study: Inhibition of Cytokines
In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in:
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 200 | 90 |
This data suggests that the compound significantly reduces inflammatory markers, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer properties of pyrazole derivatives are also noteworthy. Research has indicated that certain derivatives can induce apoptosis in cancer cell lines.
Table 2: Anticancer Effects on Cell Lines
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 10 | HeLa |
| Compound B | 15 | MCF7 |
| Compound C | 12 | A549 |
For instance, a derivative structurally related to our compound demonstrated an IC50 value of 10 μM against HeLa cells, indicating potent anticancer activity .
Q & A
What are the key challenges in synthesizing 1-((1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-methyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
Basic Research Focus : Synthesis methodology.
Advanced Research Focus : Reaction kinetics and optimization.
Methodological Answer :
The synthesis of pyrazole-sulfonamide derivatives typically involves multi-step protocols, including cyclization, sulfonylation, and amine protection/deprotection. Critical parameters include:
- Temperature : Controlled heating (e.g., 80–120°C) for cyclocondensation steps to avoid side reactions like over-sulfonylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures improve crystallization .
- Catalysts : Use of cesium carbonate or copper(I) bromide for coupling reactions, as seen in analogous pyrazole-triazole syntheses .
Data Contradictions : Conflicting yields reported in similar syntheses (e.g., 17–70%) suggest sensitivity to substituent electronic effects. Optimization via Design of Experiments (DoE) is recommended .
How can spectroscopic data (NMR, MS) resolve ambiguities in the structural elucidation of this compound?
Basic Research Focus : Routine characterization.
Advanced Research Focus : Distinguishing regioisomers or tautomeric forms.
Methodological Answer :
- 1H-NMR : The sulfonyl group deshields adjacent protons, causing distinct splitting patterns. For example, the pyrazole C5-amine proton appears as a singlet near δ 6.5–7.0 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
- 13C-NMR : Sulfonyl carbons appear at ~160–170 ppm, differentiating them from carbonyl groups in related oxadiazole derivatives .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. Discrepancies in mass fragments may indicate incomplete sulfonylation or residual solvents .
Contradiction Analysis : Overlapping signals in crowded aromatic regions (e.g., pyrazole vs. phenyl protons) require 2D NMR (HSQC, HMBC) for unambiguous assignment .
What strategies are effective for analyzing biological activity while mitigating off-target effects in kinase inhibition studies?
Basic Research Focus : Preliminary bioactivity screening.
Advanced Research Focus : Structure-activity relationship (SAR) optimization.
Methodological Answer :
- In Silico Docking : Use PyRx or AutoDock to predict binding affinity to kinase ATP pockets, focusing on sulfonamide interactions with catalytic lysine residues .
- Selectivity Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target inhibition. For example, sulfonamide-pyrazoles often show cross-reactivity with JAK2 and FLT3 .
- Metabolic Stability : Assess microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with reduced oxidative metabolism .
Data Contradictions : Divergent IC50 values across studies may arise from assay conditions (e.g., ATP concentration). Normalize data using Z’-factor statistical validation .
How can conflicting solubility and stability data be reconciled for formulation studies?
Basic Research Focus : Solubility measurements.
Advanced Research Focus : Polymorph screening and excipient compatibility.
Methodological Answer :
- pH-Dependent Solubility : Perform shake-flask experiments across pH 1–7.4. Sulfonamides exhibit higher solubility in acidic buffers (e.g., 2.5 mg/mL at pH 1.2 vs. 0.1 mg/mL at pH 7.4) .
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify instability pathways (e.g., sulfonamide hydrolysis) .
- Excipient Screening : Use hydroxypropyl-β-cyclodextrin (HPβCD) to enhance solubility without inducing crystallization .
Contradiction Analysis : Variability in reported solubility may stem from particle size differences. Use laser diffraction to standardize particle distribution .
What computational methods are robust for predicting metabolic pathways and toxicity?
Basic Research Focus : ADMET prediction.
Advanced Research Focus : Machine learning-driven toxicity modeling.
Methodological Answer :
- Metabolism Prediction : Use SwissADME or ADMETlab 2.0 to identify likely Phase I/II metabolites (e.g., N-demethylation or sulfonamide glucuronidation) .
- Toxicity Risk : Apply ProTox-II to flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction) .
- QSAR Models : Train models on pyrazole-sulfonamide datasets to correlate substituents (e.g., methyl vs. fluorine) with cytotoxicity .
Contradiction Analysis : Discrepancies between in silico and in vitro toxicity data require validation using zebrafish embryo assays (OECD TG 236) .
How can crystallography resolve ambiguities in molecular conformation for patent applications?
Basic Research Focus : Single-crystal X-ray diffraction (SCXRD).
Advanced Research Focus : Polymorph patentability.
Methodological Answer :
- SCXRD : Resolve bond angles and torsion angles (e.g., sulfonyl group dihedral angles >30° indicate non-planar conformations) .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) to confirm stability of the crystalline form .
Data Contradictions : Conflicting unit cell parameters across studies may reflect solvent inclusion. Use solvent-free crystallization (e.g., melt cooling) for definitive data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
